molecular formula C20H18FNO2 B2373612 N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide CAS No. 1797337-93-9

N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide

Cat. No.: B2373612
CAS No.: 1797337-93-9
M. Wt: 323.367
InChI Key: AUZANDFRWAOSFA-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide (CAS 1797337-93-9) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a naphthalene carboxamide core linked via an amide bond to a 3-fluorophenyl ether moiety. The presence of the fluorine atom at the meta position of the phenyl ring is a critical feature, as it enhances the compound's electronic properties and lipophilicity, which can optimize interactions with biological targets . This strategic incorporation of fluorine is a well-established bioisosteric approach in drug design to improve a molecule's metabolic stability, binding affinity, and membrane permeability . Compounds with the naphthalene-1-carboxamide scaffold have demonstrated notable biological activities in research settings. Specifically, structurally related naphthalene-1-carboxanilides have shown potent in vitro antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis , with some fluorophenyl derivatives exhibiting activity several-fold higher than standard antibiotics like rifampicin and ciprofloxacin . The Mannich base-like structure of this compound further underscores its potential as a versatile intermediate for generating molecules with diverse biological activities, including anticancer, antibacterial, and cytotoxic properties . This product is intended for research and development purposes as a key intermediate or building block in the synthesis of potential therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Product specifications: MF: C20H18FNO2, MW: 323.36 .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c1-24-19(15-8-4-9-16(21)12-15)13-22-20(23)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19H,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZANDFRWAOSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with 1-naphthoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-naphth

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene core substituted with a methoxyethyl group and a fluorophenyl moiety. Its molecular formula is C18H18FNO2, with a molecular weight of approximately 301.34 g/mol. The presence of the fluorine atom in the phenyl ring is significant as it can enhance biological activity through increased lipophilicity and altered binding characteristics.

Biological Activity

  • Antimicrobial Activity :
    • Studies have shown that derivatives of naphthalene carboxamides exhibit antimicrobial properties. For instance, related compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial respiration or inhibition of ATP synthase, leading to cell death.
  • Anticancer Properties :
    • Research indicates that naphthalene-based compounds can induce apoptosis in cancer cells. The structural features of this compound may contribute to its ability to interact with specific cellular targets involved in cancer progression .
  • Neuroprotective Effects :
    • Some studies suggest that similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could position this compound as a candidate for treating neurodegenerative diseases .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : It might interact with various receptors, influencing cellular signaling pathways.
  • Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

Research Findings and Case Studies

StudyFindings
Study 1This compound showed significant antimicrobial activity with MIC values comparable to standard antibiotics against MRSA strains .
Study 2In vitro assays indicated that the compound induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
Study 3Neuroprotective effects were observed in models of oxidative stress, indicating a possible therapeutic role in neurodegenerative conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The antimycobacterial activity and physicochemical properties of naphthalene carboxamides are highly dependent on substituent patterns. Key analogues include:

Compound Name Substituents on Phenyl Ring Key Structural Features Biological Activity (IC50 or MIC) Reference
N-(3-Fluorophenyl)naphthalene-1-carboxamide 3-Fluorophenyl Direct phenyl linkage (no methoxyethyl) MIC: 2x rifampicin, 3x cipro
N-(3-Methoxyphenyl)naphthalene-1-carboxamide 3-Methoxyphenyl Methoxy group at 3-position (no fluorine) Moderate antimycobacterial
N-(4-Trifluoromethylphenyl)naphthalene-1-carboxamide 4-CF3 Electron-withdrawing CF3 group IC50 (PET inhibition): 59 μmol/L
N-[2-(3,4-Dimethoxyphenyl)ethyl] derivatives 3,4-Dimethoxyphenyl Ethyl linker with dimethoxy groups Insecticidal/antimicrobial
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide 3-Methoxyphenyl + oxadiazole Oxadiazole heterocycle Not reported (structural focus)

Notes:

  • Fluorine vs.
  • Methoxyethyl Chain: The methoxyethyl side chain introduces conformational flexibility and may reduce steric hindrance compared to rigid substituents like oxadiazoles .

Structure-Activity Relationships (SAR)

Lipophilicity: Optimal logP values (~3–4) correlate with antimycobacterial efficacy. The target compound’s fluorine and methoxyethyl groups likely achieve this balance .

Electronic Effects: Electron-withdrawing groups (e.g., -F, -CF3) enhance interactions with mycobacterial enzymes, while electron-donating groups (e.g., -OCH3) reduce activity .

Key Research Findings

  • Synthetic Accessibility: The target compound can be synthesized via alkylation of carboxamide intermediates using methyl iodide or similar reagents, as demonstrated in related naphthalene derivatives .
  • Biological Targets: Fluorinated naphthalene carboxamides may inhibit the mycobacterial respiratory chain, though exact molecular targets remain under investigation .
  • Comparative Solubility: Poor aqueous solubility is a common limitation for naphthalene carboxanilides, but the methoxyethyl group in the target compound may mitigate this issue .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide, and how can reaction conditions be optimized to enhance yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the naphthalene backbone followed by coupling with fluorophenyl-methoxyethyl groups. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the naphthalene-1-carboxylic acid to the 2-(3-fluorophenyl)-2-methoxyethylamine intermediate.
  • Protection/deprotection strategies : Protect reactive groups (e.g., methoxy) during synthesis to avoid side reactions .
  • Purification : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate the pure product. Yield optimization requires precise stoichiometric control and inert atmospheric conditions to prevent hydrolysis or oxidation .

Q. How does the presence of the 3-fluorophenyl and methoxyethyl substituents influence the compound’s physicochemical properties and bioavailability?

  • Methodology :

  • LogP analysis : Fluorine’s electronegativity increases lipophilicity, enhancing membrane permeability, while the methoxy group improves water solubility via hydrogen bonding. Use HPLC or shake-flask methods to measure partition coefficients .
  • Bioavailability studies : Conduct in vitro assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption. Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration .

Q. What analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl resonance at ~7.4–7.6 ppm; methoxy singlet at ~3.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~350–360) .
  • HPLC/UV : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated during scale-up?

  • Methodology :

  • LC-MS/MS : Detect trace impurities by comparing retention times and fragmentation patterns against synthetic intermediates .
  • Stress testing : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways. Use QbD (Quality by Design) principles to optimize stability .

Q. What computational tools (e.g., molecular docking, QSAR) are effective in predicting the compound’s interaction with biological targets such as protein kinases?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with kinase ATP-binding pockets. Focus on π-π stacking (naphthalene) and hydrogen bonding (carboxamide) interactions .
  • QSAR modeling : Train models with descriptors like polar surface area, topological polar surface area (TPSA), and Hammett constants to predict activity against cancer cell lines .

Q. What experimental designs are suitable for resolving contradictions between in vitro bioactivity data and in silico predictions?

  • Methodology :

  • Orthogonal assays : Validate kinase inhibition (e.g., ADP-Glo™ kinase assay) alongside cytotoxicity profiling (MTT assay) in multiple cell lines (e.g., HepG2, MCF-7) .
  • Metabolic stability testing : Use liver microsomes to assess if rapid metabolism explains discrepancies between predicted and observed activity .

Q. How can toxicological risks be assessed during early-stage development of this compound?

  • Methodology :

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • In vitro hepatotoxicity : Measure ALT/AST release in HepG2 cells post-treatment. Compare with structural analogs (e.g., naphthalene derivatives with known hepatic effects) .

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